N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic organic compound It features a thiophene ring substituted with an acetyl group, an ethyl chain, and a chlorophenoxy group attached to a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiophene ring: Starting with a thiophene derivative, an acetyl group can be introduced via Friedel-Crafts acylation.
Attachment of the ethyl chain: The thiophene derivative can be further reacted with an ethylating agent under suitable conditions.
Formation of the chlorophenoxy group: The chlorophenoxy moiety can be synthesized separately and then coupled with the intermediate product.
Formation of the final product: The final step involves the reaction of the intermediate with a methylpropanamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under suitable conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Materials Science: Possible applications in the development of new materials with specific properties.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-methylphenoxy)-2-methylpropanamide
- N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-fluorophenoxy)-2-methylpropanamide
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide may exhibit unique properties due to the presence of the chlorophenoxy group, which can influence its reactivity, biological activity, and physical properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c1-12(21)16-9-8-15(24-16)10-11-20-17(22)18(2,3)23-14-6-4-13(19)5-7-14/h4-9H,10-11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLWBBQWVYXFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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